Methyl 10-bromodecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

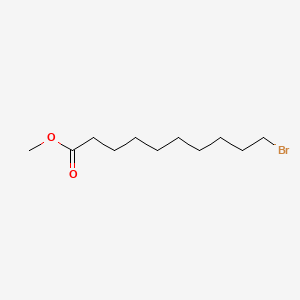

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 10-bromodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCRSWJVWSAMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339143 | |

| Record name | Methyl 10-bromodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26825-94-5 | |

| Record name | Decanoic acid, 10-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26825-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 10-bromodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 10-bromodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 10-Bromodecanoate from 10-Bromodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 10-bromodecanoate from 10-bromodecanoic acid. This process, a classic example of Fischer-Speier esterification, is a fundamental reaction in organic synthesis, yielding a versatile bifunctional molecule used as a building block in the creation of more complex chemical structures, including pharmaceuticals and functionalized polymers.[1][2]

Introduction to the Synthesis

The conversion of 10-bromodecanoic acid to this compound is achieved through an acid-catalyzed esterification reaction with methanol. The Fischer-Speier esterification is an equilibrium-driven process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or tosic acid.[2][3][4] To favor the formation of the ester product, the equilibrium is shifted to the right by using a large excess of the alcohol (methanol), which also serves as the solvent, and by removing the water formed during the reaction.[2][3][4]

The overall reaction is as follows:

Br(CH₂)₉COOH + CH₃OH ⇌ Br(CH₂)₉COOCH₃ + H₂O

This guide will detail the necessary reagents, a step-by-step experimental protocol, purification techniques, and characterization of the final product.

Materials and Reagents

The following table outlines the key materials and reagents required for the synthesis, along with their relevant physical properties.

| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 10-Bromodecanoic Acid | Br(CH₂)₉CO₂H | 251.16 | 50530-12-6 | Melting Point: 38-41 °C |

| This compound | Br(CH₂)₉CO₂CH₃ | 265.19 | 26825-94-5 | Boiling Point: 186 °C, Density: 1.137 g/mL at 25 °C[1][5][6][7] |

| Methanol | CH₃OH | 32.04 | 67-56-1 | Boiling Point: 64.7 °C, Flammable |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive, Strong Acid |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Mild Base |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Flammable, Volatile Solvent |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

3.1. Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-bromodecanoic acid in an excess of methanol. A significant excess of methanol is crucial to drive the reaction equilibrium towards the product.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux using a heating mantle and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

3.2. Reaction Work-up

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether.

-

Transfer the ethereal solution to a separatory funnel and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and remove any unreacted 10-bromodecanoic acid.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

3.3. Purification

The crude product can be purified by either vacuum distillation or column chromatography.[8]

-

Vacuum Distillation: Given the boiling point of this compound is 186 °C, vacuum distillation is a suitable method for purification on a larger scale.[1][5][6][7]

-

Column Chromatography: For smaller scales or to achieve higher purity, column chromatography on silica gel is effective.[9][10][11] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used. The progress of the separation can be monitored by TLC.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis.

| Parameter | Value | Notes |

| Reactants Ratio | 1 equivalent 10-Bromodecanoic Acid | |

| Large excess of Methanol | Acts as both reactant and solvent | |

| Catalyst Loading | Catalytic amount (e.g., 0.1-0.5 mol eq.) | Sulfuric acid is commonly used[12] |

| Reaction Temperature | Reflux temperature of Methanol (~65 °C) | |

| Reaction Time | Several hours (monitor by TLC) | |

| Expected Yield | >80% | Yields can be high with proper technique |

| Purity (after purification) | >95% |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons, the methylene protons adjacent to the bromine atom, the methylene protons adjacent to the carbonyl group, and the long alkyl chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the methoxy carbon, the carbon bonded to the bromine, and the carbons of the alkyl chain.

6.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretching vibration, typically around 1740 cm⁻¹.

Safety Precautions

-

General Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent Handling:

-

Methanol: is flammable and toxic. Avoid inhalation and contact with skin.

-

Concentrated Sulfuric Acid: is highly corrosive and a strong oxidizing agent. Handle with extreme care and add it slowly to the reaction mixture, as the dissolution in methanol is exothermic.

-

Diethyl Ether: is extremely flammable and volatile. Ensure there are no ignition sources nearby during its use.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Acidic and organic waste streams should be collected in separate, appropriately labeled containers.

This guide provides a comprehensive framework for the successful synthesis, purification, and characterization of this compound. By following these detailed protocols and safety guidelines, researchers can confidently produce this valuable chemical intermediate for their scientific endeavors.

References

- 1. Cas 26825-94-5,this compound | lookchem [lookchem.com]

- 2. athabascau.ca [athabascau.ca]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Page loading... [guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. 10-溴代癸酸甲酯 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. US5302748A - Esterification process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Methyl 10-bromodecanoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of methyl 10-bromodecanoate, a valuable bifunctional molecule utilized in various chemical and biomedical research applications. The synthesis is a two-step process commencing with the preparation of 10-bromodecanoic acid from 1,10-decanediol, followed by a Fischer esterification to yield the final product. This guide presents detailed experimental protocols, quantitative data in tabular format, and a visual representation of the synthetic workflow.

I. Synthesis of 10-bromodecanoic acid

The initial step involves the conversion of 1,10-decanediol to 10-bromodecanoic acid. This is achieved through a two-stage process: the formation of 10-bromo-1-decanol followed by its oxidation.

Experimental Protocol

Step 1: Synthesis of 10-bromo-1-decanol

-

A solution of 1,10-decanediol (34.8 g, 0.2 mol) in toluene (400 mL) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

To this solution, 48% hydrobromic acid (22.6 mL, 0.2 mol) is added dropwise with stirring.

-

The reaction mixture is heated to reflux at 180°C for 24 hours.

-

After cooling to room temperature, the mixture is sequentially washed with 6N NaOH (150 mL), 10% HCl (150 mL), water (2 x 250 mL), and brine (200 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a cyclohexane/ethyl acetate (4:1) eluent to afford 10-bromo-1-decanol.[1]

Step 2: Synthesis of 10-bromodecanoic acid

-

A solution of 10-bromo-1-decanol (41 g, 0.17 mol) in acetone (130 mL) is cooled to -5°C in an ice-salt bath.

-

A chromic acid solution is prepared separately by dissolving chromium trioxide (25.7 g, 0.26 mol) in water (25 mL) and then slowly adding concentrated sulfuric acid (22.5 mL, 0.34 mol) while cooling in an ice bath.

-

The freshly prepared chromic acid solution is added dropwise to the solution of 10-bromo-1-decanol at a temperature maintained at or below 0°C.

-

The reaction mixture is stirred at 0°C for 2 hours and then left overnight at room temperature.

-

The mixture is extracted with diethyl ether (3 x 250 mL). The combined organic extracts are washed with water (250 mL) and brine (250 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography using dichloromethane as the eluent, followed by recrystallization from petroleum ether to yield 10-bromodecanoic acid as a white solid.[1]

Quantitative Data

| Parameter | Value |

| Starting Material | 1,10-decanediol |

| Intermediate | 10-bromo-1-decanol |

| Yield of Intermediate | 92% (43.5 g) |

| Final Product (Acid) | 10-bromodecanoic acid |

| Yield of Final Product | 73% (31.0 g) |

| Melting Point | 36-37 °C |

II. Synthesis of this compound

The second part of the synthesis is the Fischer esterification of 10-bromodecanoic acid with methanol, catalyzed by a strong acid, to produce this compound.

Experimental Protocol

-

In a round-bottom flask equipped with a reflux condenser, 10-bromodecanoic acid (e.g., 10.0 g, 0.04 mol) is dissolved in methanol (100 mL).

-

Concentrated sulfuric acid (1 mL) is carefully added to the solution while stirring.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether (150 mL) and washed sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation to obtain the pure ester.

Quantitative Data

| Parameter | Value |

| Starting Material | 10-bromodecanoic acid |

| Reagents | Methanol, Sulfuric Acid |

| Product | This compound |

| Molecular Formula | C11H21BrO2 |

| Molecular Weight | 265.19 g/mol [2][3] |

| Boiling Point | 186 °C[2][3] |

| Density | 1.137 g/mL at 25 °C[2][3] |

III. Synthetic Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical progression of the synthesis and the general mechanism of the key reaction.

Caption: Overall synthetic workflow for this compound.

Caption: Simplified mechanism of the Fischer Esterification.

References

Characterization of Methyl 10-bromodecanoate by NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed examination of the characterization of methyl 10-bromodecanoate, a bifunctional molecule often used in the synthesis of more complex chemical entities. Understanding its NMR spectral features is crucial for confirming its identity, assessing its purity, and tracking its transformation in subsequent chemical reactions. This document provides predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization process.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicity, and assignments for the protons and carbons in this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures. The numbering convention used for the assignments is as follows:

Br-(C¹⁰H₂)-(C⁹H₂)-(C⁸H₂)-(C⁷H₂)-(C⁶H₂)-(C⁵H₂)-(C⁴H₂)-(C³H₂)-(C²H₂)-(C¹=O)-O-(C¹¹H₃)

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| C¹¹-H | ~ 3.67 | Singlet (s) | 3H | O-CH₃ |

| C¹⁰-H | ~ 3.40 | Triplet (t) | 2H | Br-CH₂ - |

| C²-H | ~ 2.30 | Triplet (t) | 2H | -CH₂ -C=O |

| C⁹-H | ~ 1.85 | Quintet | 2H | Br-CH₂-CH₂ - |

| C³-H | ~ 1.63 | Quintet | 2H | -CH₂ -CH₂-C=O |

| C⁴-C⁸-H | ~ 1.2-1.4 | Multiplet (m) | 10H | -(CH₂ )₅- |

Note: The chemical shift of the methylene protons adjacent to the bromine atom is based on the reported value for 10-bromodecanoic acid[1]. Other shifts are estimated based on standard values for similar functional groups[2].

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Assignment |

| C¹ | ~ 174.2 | C =O |

| C¹¹ | ~ 51.4 | O-C H₃ |

| C¹⁰ | ~ 34.0 | Br-C H₂- |

| C⁹ | ~ 32.8 | Br-CH₂-C H₂- |

| C² | ~ 34.1 | -C H₂-C=O |

| C³ | ~ 24.9 | -C H₂-CH₂-C=O |

| C⁴-C⁸ | ~ 28-30 | -(C H₂)₅- |

Note: Chemical shifts are estimated based on typical values for ester carbonyls, methyl esters, alkyl bromides, and long alkyl chains[3][4][5].

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

-

Analyte Weighing : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6] Gentle vortexing or sonication can aid dissolution.

-

Filtration and Transfer : To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1] The final volume in the NMR tube should be sufficient to cover the detector coils, typically a height of 4-5 cm.[6]

-

Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Data Acquisition

-

Spectrometer Setup : The NMR spectra should be acquired on a spectrometer with a field strength of 300 MHz or higher for adequate signal dispersion.

-

Locking and Shimming : Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to maximize spectral resolution.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically sufficient.

-

Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Number of Scans : For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay : A delay of 1-2 seconds between scans is usually adequate.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.

-

Relaxation Delay : A delay of 2-5 seconds is recommended.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied. For ¹H NMR, the spectrum is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used for referencing.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

References

An In-depth Technical Guide to the FT-IR Analysis of Methyl 10-bromodecanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Methyl 10-bromodecanoate. It outlines the experimental protocol for acquiring a spectrum, details the interpretation of characteristic absorption bands, and presents the data in a clear, structured format. This document serves as a practical resource for the qualitative analysis of this bifunctional molecule, which is often used in chemical synthesis and materials science.

Introduction to FT-IR Spectroscopy and this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FT-IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule.

This compound (C₁₁H₂₁BrO₂) is a long-chain fatty acid ester containing a terminal bromine atom. Its structure incorporates key functional groups that are readily identifiable by FT-IR: a methyl ester group, a long aliphatic chain, and a carbon-bromine bond.

Experimental Protocol: FT-IR Analysis of a Neat Liquid Sample

The following protocol details the transmission method for analyzing a pure liquid sample, such as this compound, using salt plates.

Materials:

-

FT-IR Spectrometer

-

Polished salt plates (e.g., Potassium Bromide - KBr, or Sodium Chloride - NaCl)[1]

-

Desiccator for storing salt plates

-

Pasteur pipette

-

Sample of this compound

-

Cleaning solvent (e.g., acetone or methylene chloride)[1][2]

-

Lint-free tissues

Methodology:

-

Instrument Preparation:

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Select the appropriate spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[3]

-

Perform a background scan with an empty sample holder. This is crucial for subtracting the spectral contributions of atmospheric water and carbon dioxide.

-

-

Sample Preparation:

-

Retrieve two clean, dry salt plates from a desiccator. Handle them only by the edges to avoid transferring moisture and oils from your fingers.[1]

-

Using a Pasteur pipette, place one small drop of this compound onto the center of one salt plate.[1][2]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[1][2] A slight rotation can help achieve a uniform film.

-

-

Data Acquisition:

-

Post-Analysis and Cleaning:

Caption: Experimental workflow for FT-IR analysis of a liquid sample.

Data Presentation and Spectral Interpretation

The FT-IR spectrum of this compound is characterized by several strong absorption bands corresponding to its constituent functional groups. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule's overall structure.[4]

The table below summarizes the expected quantitative data for the key vibrational modes.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 2960-2850 | Alkane (C-H) | C-H Stretch | Strong |

| 1750-1735 | Ester (C=O) | C=O Stretch | Strong |

| 1470-1450 | Alkane (CH₂) | C-H Bend (Scissoring) | Medium |

| 1300-1000 | Ester (C-O) | C-O Stretch | Strong (often two bands) |

| 690-515 | Alkyl Halide (C-Br) | C-Br Stretch | Strong |

Interpretation of Key Peaks:

-

C-H Stretching (2960-2850 cm⁻¹): The strong absorptions just below 3000 cm⁻¹ are characteristic of the sp³-hybridized C-H bonds in the long methylene (-CH₂-) chain and the terminal methyl (-CH₃) group.[4]

-

C=O Stretching (1750-1735 cm⁻¹): A very strong and sharp peak in this region is the most prominent feature of the spectrum, confirming the presence of the ester carbonyl group. Saturated esters typically absorb in this range.[5][6][7]

-

C-O Stretching (1300-1000 cm⁻¹): Esters characteristically show two strong C-O stretching bands.[6][8] These correspond to the asymmetric and symmetric vibrations of the C-O-C linkage and are a key part of the ester "fingerprint."

-

C-H Bending (1470-1450 cm⁻¹): Medium-intensity peaks in this region are due to the bending (scissoring) vibrations of the methylene groups in the aliphatic chain.[4]

-

C-Br Stretching (690-515 cm⁻¹): A strong absorption in the lower frequency (fingerprint) region of the spectrum indicates the presence of the carbon-bromine bond.[4][9]

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry of Methyl 10-bromodecanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of Methyl 10-bromodecanoate, a halogenated fatty acid methyl ester. The document outlines predicted fragmentation patterns based on established principles of mass spectrometry, a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and a visual representation of the fragmentation pathway. This guide is intended to assist researchers in identifying and characterizing this compound in various matrices.

Predicted Electron Ionization Mass Spectrum Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted with a high degree of confidence. This prediction is based on the known fragmentation behaviors of long-chain fatty acid methyl esters (FAMEs) and terminal bromoalkanes. The presence of the bromine atom, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), provides a distinct signature for bromine-containing fragments.

The following table summarizes the major predicted ions, their mass-to-charge ratios (m/z), and the fragmentation mechanisms responsible for their formation.

| Predicted Fragment Ion | m/z | Proposed Fragmentation Pathway | Key Characteristics |

| Molecular Ion [M]+• | 264 / 266 | Ionization of the parent molecule | Doublet peak with a ~1:1 intensity ratio, characteristic of a single bromine atom. |

| [M - •OCH3]+ | 233 / 235 | Alpha-cleavage at the ester carbonyl group with loss of a methoxy radical. | Bromine-containing fragment, will exhibit the M/M+2 isotopic pattern. |

| [M - •Br]+ | 185 | Cleavage of the C-Br bond, with loss of a bromine radical. | A significant peak due to the relative weakness of the C-Br bond. Will not show the bromine isotopic pattern. |

| McLafferty Rearrangement | 74 | Gamma-hydrogen rearrangement followed by cleavage of the α,β-carbon bond. | Characteristic fragment for saturated fatty acid methyl esters. Will not contain bromine. |

| [Br(CH2)n]+ | Variable | Cleavage of the alkyl chain. | A series of bromine-containing fragments, each showing the M/M+2 pattern. |

| [CnH2n]+• | Variable | Cleavage of the alkyl chain. | A series of hydrocarbon fragments, typically with decreasing intensity as mass increases. |

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).[1]

2.1. Sample Preparation

-

Dissolution: Dissolve a known quantity of this compound in a high-purity volatile solvent such as hexane or ethyl acetate to a final concentration of approximately 1 mg/mL.

-

Internal Standard (Optional): For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a FAME with a different chain length not present in the sample) to the sample solution at a known concentration.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the GC-MS system.

2.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating FAMEs.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Scan Rate: 2 scans/second.

-

Detector: Electron multiplier.

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

References

Methyl 10-bromodecanoate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-bromodecanoate is a bifunctional organic compound featuring a terminal bromine atom and a methyl ester group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and other bioactive molecules. Its long aliphatic chain provides a versatile scaffold for the introduction of various functional groups, enabling the construction of complex molecular architectures. This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analytical characterization of this compound.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C11H21BrO2 | [2] |

| Molecular Weight | 265.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 26825-94-5 | [3][4] |

| Boiling Point | 186 °C (lit.) | [3] |

| Density | 1.137 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.464 (lit.) | [3] |

| SMILES String | COC(=O)CCCCCCCCCBr | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

The structure of this compound consists of a ten-carbon aliphatic chain. At one end (C1), a carboxylic acid methyl ester group is present. At the other end (C10), a bromine atom is attached. This structure provides two reactive sites for further chemical modifications.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 10-bromodecanoic acid and methanol using an acid catalyst, a classic example of Fischer esterification.[5]

Materials:

-

10-Bromodecanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 10-bromodecanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Acid Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

Figure 2: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.6 ppm), the methylene group adjacent to the bromine (a triplet around 3.4 ppm), the methylene group adjacent to the carbonyl (a triplet around 2.3 ppm), and a complex multiplet for the other methylene groups in the aliphatic chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the carbonyl carbon around 174 ppm, the methyl ester carbon around 51 ppm, the carbon attached to bromine around 34 ppm, and a series of signals for the other methylene carbons in the chain.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group, and C-H stretching bands in the 2850-2950 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group and cleavage of the carbon chain.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. The terminal bromine can be readily displaced by a variety of nucleophiles, and the ester functionality can be hydrolyzed or converted to other functional groups. This allows for the synthesis of a wide range of derivatives with potential applications in various fields.

Figure 3: Synthetic utility of this compound as a chemical building block.

This compound has been utilized as a key intermediate in the synthesis of various organic compounds, including inhibitors of bacterial biofilm formation and novel fatty acids.[1] Its application extends to the flavor and fragrance industry as well.[1] For drug development professionals, its bifunctional nature allows for its use as a linker in the construction of proteolysis-targeting chimeras (PROTACs) and other complex therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and bioactive compounds. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and applications to aid researchers and scientists in its effective utilization.

References

- 1. Cas 26825-94-5,this compound | lookchem [lookchem.com]

- 2. This compound | C11H21BrO2 | CID 554079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 90 , technical grade 26825-94-5 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. How To [chem.rochester.edu]

- 7. byjus.com [byjus.com]

An In-depth Technical Guide to the Physical Properties of Methyl 10-bromodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Methyl 10-bromodecanoate, a versatile intermediate in organic synthesis. The following sections detail its boiling point and density, outline standard experimental protocols for their determination, and illustrate its application in a contemporary biochemical context.

Core Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its primary physical characteristics are essential for its handling, purification, and application in synthetic chemistry.

Data Presentation

The experimentally determined boiling point and density of this compound are summarized in the table below. These values are critical for predicting its behavior under various experimental conditions and for developing purification protocols such as distillation.

| Physical Property | Value | Conditions |

| Boiling Point | 186 °C | at standard atmospheric pressure (lit.) |

| Density | 1.137 g/mL | at 25 °C (lit.) |

Experimental Protocols

While specific experimental determinations for this compound are not detailed in readily available literature, the following are standard and widely accepted methodologies for ascertaining the boiling point and density of liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] For a pure compound, the boiling point is a characteristic physical constant that can aid in its identification.[3]

Method 1: Simple Distillation

This method is suitable when a sufficient quantity of the sample is available (typically >5 mL).[2][4]

-

Apparatus Setup: A simple distillation apparatus is assembled with a distilling flask, condenser, and receiving flask. A thermometer is placed so that the top of the bulb is level with the side arm of the distilling flask.

-

Procedure: The liquid sample, along with a few boiling chips, is heated in the distilling flask.[4]

-

Data Collection: As the liquid boils and the vapor condenses, the temperature is recorded. The temperature at which the vapor temperature remains constant during the distillation of the bulk of the liquid is recorded as the boiling point.[4]

Method 2: Thiele Tube Method

This micro-method is ideal for small sample volumes (<0.5 mL).[4]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid.[2]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Procedure: The Thiele tube is gently heated.[5] A stream of bubbles will emerge from the capillary tube as the sample's vapor pressure exceeds the external pressure.[3]

-

Data Collection: The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[3][5]

Density Determination

Density is a fundamental physical property defined as mass per unit volume.[6]

Method 1: Pycnometry

A pycnometer is a flask with a precisely known volume, used for accurate density measurements.[6]

-

Measurement of Empty Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.

-

Measurement with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again. The temperature of the sample is recorded.

-

Calculation: The mass of the liquid is determined by subtraction. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[6]

Method 2: Oscillating U-tube Density Meter

This automated method provides rapid and precise density measurements.[6][7]

-

Principle: A volume of the liquid sample is introduced into a U-shaped oscillating tube.[7]

-

Measurement: The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.[7]

-

Calculation: This frequency change is used in conjunction with calibration data to determine the density of the sample.[6][7]

Application in PROTAC Synthesis

This compound and its parent acid, 10-bromodecanoic acid, are valuable reagents in the field of drug discovery, particularly as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][10] The long alkyl chain of this compound provides a flexible spacer to connect the two active ends of the PROTAC.

Below is a diagram illustrating the logical workflow of a PROTAC, where a linker derived from a molecule like this compound plays a crucial role.

References

- 1. Cas 26825-94-5,this compound | lookchem [lookchem.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Purity Assessment of Technical Grade Methyl 10-bromodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies employed in the purity assessment of technical grade Methyl 10-bromodecanoate. Ensuring the purity of this key chemical intermediate is critical for the reliability and reproducibility of research and the safety and efficacy of pharmaceutical products. This document outlines common impurities, analytical techniques, and detailed experimental protocols, and presents data in a clear, structured format.

Introduction to this compound and the Importance of Purity

This compound is a valuable bifunctional molecule, incorporating both a methyl ester and a terminal bromine atom. This structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the introduction of ten-carbon chains in the synthesis of active pharmaceutical ingredients (APIs).

Technical grade reagents, by definition, contain impurities that may arise from the manufacturing process, storage, or degradation. For scientific and pharmaceutical applications, the presence of unknown or unquantified impurities can lead to undesirable side reactions, reduced product yields, and potential toxicity in the final product. Therefore, a thorough purity assessment is a non-negotiable aspect of quality control.

Potential Impurities in Technical Grade this compound

The impurities present in technical grade this compound are typically related to its synthesis, which commonly involves the esterification of 10-bromodecanoic acid with methanol. Potential impurities can be categorized as follows:

-

Starting Materials: Unreacted 10-bromodecanoic acid and residual methanol.

-

By-products: Products from side reactions, such as the formation of ethers from methanol or the reaction of the bromide with other nucleophiles.

-

Isomers: Positional isomers of the bromo group, although less common for this specific molecule.

-

Related Substances: Other fatty acid methyl esters that may have been present in the starting materials.

-

Solvents: Residual solvents used during the synthesis and purification process.

A summary of potential impurities and their likely origins is presented in Table 1.

Table 1: Potential Impurities in Technical Grade this compound

| Impurity | Chemical Structure | Potential Origin | Typical Concentration Range |

| 10-Bromodecanoic Acid | Br(CH₂)₉COOH | Incomplete esterification | 0.1 - 5% |

| Methanol | CH₃OH | Residual solvent/reactant | < 1% |

| Decanoic Acid Methyl Ester | CH₃(CH₂)₈COOCH₃ | Impurity in starting material | < 0.5% |

| 1,10-Dibromodecane | Br(CH₂)₁₀Br | Side reaction | < 0.5% |

| Dimethyl Ether | CH₃OCH₃ | By-product from methanol | < 0.1% |

| Unknown High-Boiling Impurities | - | Dimerization, polymerization | Variable |

Analytical Techniques for Purity Assessment

A multi-technique approach is essential for a comprehensive purity assessment of this compound. The primary analytical methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

-

Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[1] For this compound, GC coupled with a Flame Ionization Detector (FID) is excellent for quantitative analysis, while GC coupled with a Mass Spectrometer (MS) is used for the identification of impurities.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally labile compounds. While this compound is amenable to GC, HPLC can be used as a complementary technique, especially for the analysis of non-volatile impurities like unreacted carboxylic acids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the main component and its impurities.[3][4] Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the impurities. The signal intensity in NMR is directly proportional to the number of protons giving rise to the signal.[4]

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragments. A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity (the M+ and M+2 peaks), corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) which have a natural abundance of approximately 1:1.[5][6] This characteristic isotopic pattern is a powerful tool for identifying bromine-containing impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of functional groups (e.g., C=O of the ester, C-Br) in the molecule.

The logical workflow for the purity assessment is depicted in the following diagram.

Caption: Workflow for the purity assessment of this compound.

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below.

4.1 Gas Chromatography (GC-FID/MS)

This method is suitable for the separation and quantification of this compound and its volatile impurities.

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the technical grade sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent such as hexane or ethyl acetate.

-

For quantitative analysis, an internal standard (e.g., methyl nonadecanoate) can be added.[2]

-

-

Instrumentation and Conditions:

Table 2: GC-FID/MS Method Parameters

| Parameter | Value |

| Instrument | Gas Chromatograph with FID/MS |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| FID Temperature | 300 °C |

| MS Transfer Line Temp | 280 °C |

| MS Ion Source Temp | 230 °C |

| MS Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40 - 450 amu |

-

Data Analysis:

-

The percentage purity is calculated from the peak areas in the chromatogram.

-

For GC-FID, the area percent method is commonly used:

-

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

-

-

Impurities are identified by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

-

4.2 High-Performance Liquid Chromatography (HPLC-UV/MS)

This method can be used as a complementary technique to GC, particularly for non-volatile impurities.

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the mobile phase.

-

-

Instrumentation and Conditions:

Table 3: HPLC-UV/MS Method Parameters

| Parameter | Value |

| Instrument | HPLC with UV and MS detectors |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 100% B over 15 min, hold at 100% B for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 210 nm |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

-

Data Analysis:

-

Similar to GC, the purity is determined by the relative peak areas.

-

The MS detector aids in the identification of impurities.

-

4.3 ¹H NMR Spectroscopy

¹H NMR provides detailed structural information and can be used for quantitative analysis.

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the sample into an NMR tube.

-

Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

For qNMR, a known amount of an internal standard with a non-overlapping signal (e.g., maleic acid) is added.

-

-

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer is recommended.[7]

-

-

Data Acquisition and Analysis:

-

Acquire a standard proton spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

-

The purity is calculated by comparing the integral of a characteristic signal of this compound to the integral of the internal standard.

-

The chemical shifts and coupling patterns are used to confirm the structure and identify impurities.

Table 4: ¹H NMR Spectral Data for this compound (in CDCl₃)

-

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -COOCH₃ | ~3.67 | s | 3H |

| -CH₂Br | ~3.40 | t | 2H |

| -CH₂COO- | ~2.30 | t | 2H |

| -(CH₂)₆- | ~1.20 - 1.85 | m | 14H |

The relationship between the different analytical techniques in providing a comprehensive purity profile is illustrated below.

Caption: Interrelation of analytical techniques for purity assessment.

Summary of Quantitative Data

The following table summarizes hypothetical quantitative data for a typical batch of technical grade this compound, as determined by GC-FID.

Table 5: Example Purity Profile of Technical Grade this compound by GC-FID

| Component | Retention Time (min) | Area % |

| Decanoic Acid Methyl Ester | 12.5 | 0.2 |

| This compound | 15.8 | 92.5 |

| 10-Bromodecanoic Acid | 17.2 | 4.8 |

| Unknown Impurity 1 | 18.1 | 1.5 |

| Unknown Impurity 2 | 19.5 | 1.0 |

| Total | 100.0 |

Conclusion

The purity assessment of technical grade this compound is a critical step in ensuring its suitability for research and development applications. A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive evaluation. Gas chromatography is the primary tool for separating and quantifying volatile components, while NMR spectroscopy provides definitive structural confirmation and an alternative method for quantification. Mass spectrometry is invaluable for the identification of unknown impurities, aided by the characteristic isotopic signature of bromine. By implementing the robust analytical strategies outlined in this guide, researchers and drug development professionals can confidently ascertain the quality of their starting materials, leading to more reliable and reproducible outcomes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment | Semantic Scholar [semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.sciepub.com [pubs.sciepub.com]

Navigating the Solubility of Methyl 10-bromodecanoate: A Technical Guide for Researchers

For Immediate Release

Methyl 10-bromodecanoate is a long-chain fatty acid ester containing a terminal bromine atom. Its structure, featuring a long, nonpolar hydrocarbon tail and a polar ester group, dictates its solubility behavior, generally adhering to the principle of "like dissolves like." It is anticipated to be soluble in nonpolar and moderately polar organic solvents, with decreasing solubility in highly polar solvents.

Predicted Qualitative Solubility of this compound

Based on the structural characteristics of this compound, its qualitative solubility in a range of common organic solvents can be predicted. The following table summarizes these expectations. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent Family | Solvent | Predicted Qualitative Solubility | Rationale |

| Nonpolar | Hexane | Soluble | The long hydrocarbon chain of this compound is compatible with the nonpolar nature of hexane. |

| Toluene | Soluble | Similar to hexane, the nonpolar aromatic nature of toluene is expected to effectively solvate the nonpolar portion of the molecule. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds and is expected to solubilize this compound. |

| Tetrahydrofuran (THF) | Soluble | THF's polarity is sufficient to interact with the ester group while its ether backbone is compatible with the alkyl chain. | |

| Ethyl Acetate | Soluble | As an ester itself, ethyl acetate is expected to be a good solvent for another ester like this compound. | |

| Acetone | Soluble | A common polar aprotic solvent that should effectively dissolve the compound. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of polar and nonpolar compounds.[1] | |

| Polar Protic | Methanol | Moderately Soluble | The polarity of methanol may lead to moderate solubility; however, the long nonpolar tail will limit miscibility. |

| Ethanol | Moderately Soluble | Similar to methanol, the solubility is expected to be moderate due to the competing effects of the polar hydroxyl group and the nonpolar alkyl chain. | |

| Water | Insoluble | The long, nonpolar hydrocarbon chain makes the molecule hydrophobic and thus insoluble in the highly polar water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following details a reliable method for determining the solubility of this compound in various organic solvents. This protocol is based on the common shake-flask method, a widely accepted technique for solubility determination.[2]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several scintillation vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant agitation speed and a controlled temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is fully saturated.[2] Preliminary studies can be conducted by taking samples at various time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the analysis and the dilution factor, calculate the original concentration of the saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

This technical guide provides a framework for understanding and determining the solubility of this compound. By following the detailed experimental protocol, researchers can generate reliable and accurate quantitative solubility data, which is crucial for optimizing reaction conditions, purification processes, and formulation development in their scientific endeavors.

References

Technical Guide: Methyl 10-bromodecanoate (CAS No. 26825-94-5)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Physical Properties

Methyl 10-bromodecanoate is a fatty acid ester with the CAS registry number 26825-94-5. It is a key intermediate in organic synthesis, most notably as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its bifunctional nature, possessing both a reactive alkyl bromide and a methyl ester, allows for its conjugation to various molecules of interest.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 26825-94-5 | [3][4] |

| Molecular Formula | C₁₁H₂₁BrO₂ | [3][4] |

| Molecular Weight | 265.19 g/mol | [3][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 10-Bromodecanoic acid methyl ester | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fruity | [3] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Boiling Point | 186 °C (lit.) | [3][4][6] |

| Density | 1.137 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.464 (lit.) | [3][4] |

| Flash Point | >230 °F (>110 °C) | [3][4] |

| Melting Point | -8.3 °C | [4] |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C (Predicted) | [4] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) |

| CH₃-O- | ~3.67 (s, 3H) |

| -CH₂-C(=O)O- | ~2.30 (t, 2H) |

| -CH₂-Br | ~3.40 (t, 2H) |

| -(CH₂)₆- | 1.20-1.85 (m, 14H) |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~174 |

| O-CH₃ | ~51 |

| -CH₂-Br | ~34 |

| -CH₂-C(=O)O- | ~34 |

| -(CH₂)n- | 24-33 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for its functional groups.

Table 5: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1740 | Strong, sharp absorption |

| C-O (ester) | 1250-1100 | Strong absorption |

| C-H (alkane) | 2950-2850 | Strong, sharp absorptions |

| C-Br | 650-550 | Moderate to weak absorption |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would likely show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 264/266 | [M]⁺ (Isotopic peaks for Br) |

| 233/235 | [M - OCH₃]⁺ |

| 185 | [M - Br]⁺ |

| 74 | [CH₃OC(=O)CH₂]⁺ (McLafferty rearrangement) |

| 59 | [C(=O)OCH₃]⁺ |

Synthesis Protocol

This compound can be synthesized via Fischer esterification of 10-bromodecanoic acid with methanol, using a strong acid catalyst.

Fischer Esterification of 10-Bromodecanoic Acid

Materials:

-

10-bromodecanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 10-bromodecanoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Caption: Fischer Esterification Workflow.

Application in PROTAC Synthesis

This compound serves as a versatile linker in the synthesis of PROTACs. The alkyl bromide moiety allows for nucleophilic substitution by a functional group on either the E3 ligase ligand or the target protein ligand.

General Workflow for PROTAC Synthesis using an Alkyl Bromide Linker

The synthesis of a PROTAC using an alkyl bromide linker like this compound typically involves a multi-step process.

Caption: General PROTAC Synthesis Workflow.

PROTAC-Mediated Protein Degradation

PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein.

Caption: PROTAC Mechanism of Action.

Biological Activity and Toxicology

The primary biological role of this compound is as a linker molecule, and as such, it is not expected to have significant intrinsic biological activity. Its function is to tether a target protein ligand to an E3 ligase ligand, facilitating the degradation of the target protein.

There is limited publicly available data on the specific toxicology of this compound. As with any laboratory chemical, it should be handled with appropriate personal protective equipment.

Table 7: Safety Information

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/eye protection/face protection. |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary application in modern drug discovery is as a flexible alkyl linker in the synthesis of PROTACs, a promising therapeutic modality. This guide provides a comprehensive overview of its chemical information, synthesis, and application, serving as a valuable resource for researchers in the field of drug development.

References

Reactivity of the Terminal Bromide in Methyl 10-bromodecanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-bromodecanoate is a bifunctional molecule featuring a terminal primary bromide and a methyl ester. This unique structure makes it a valuable building block in organic synthesis, particularly for the construction of long-chain fatty acid derivatives, functionalized esters, and complex molecules relevant to drug discovery and materials science. The reactivity of the terminal bromide is central to its synthetic utility, allowing for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the key reactions involving the terminal bromide of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.

Core Reactivity: The Primary Alkyl Bromide

The terminal C-Br bond in this compound is characteristic of a primary alkyl halide. This structural feature dictates its reactivity, which is dominated by nucleophilic substitution (S(_N)2) and organometallic coupling reactions. The ester functionality is generally stable under the conditions employed for reactions at the terminal bromide, although care must be taken with strongly basic or nucleophilic reagents that could potentially react with the carbonyl group.

Key Reactions and Experimental Protocols

This section details the primary transformations involving the terminal bromide of this compound. The experimental protocols provided are based on established methods for primary alkyl bromides and have been adapted for this specific substrate.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction of this compound, enabling the introduction of a wide range of functional groups at the terminus of the C10 chain. These reactions typically proceed via an S(_N)2 mechanism.

The introduction of an azide group provides a versatile handle for further transformations, such as reduction to a primary amine or participation in "click" chemistry.

Experimental Protocol: Synthesis of Methyl 10-azidodecanoate [1][2]

-

Materials: this compound, sodium azide (NaN(_3)), dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 10-azidodecanoate.

-

The displacement of the bromide with a cyanide ion is a valuable method for carbon chain extension and provides a precursor for carboxylic acids, amines, and other nitrogen-containing compounds.

Experimental Protocol: Synthesis of Methyl 10-cyanodecanoate

-

Materials: this compound, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

-

Carefully add sodium cyanide (1.2 eq) in portions.

-

Heat the mixture to 90 °C and stir for 4-6 hours.

-

Cool the reaction to room temperature and pour into a mixture of water and ice.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford methyl 10-cyanodecanoate.

-

Williamson Ether Synthesis

The Williamson ether synthesis allows for the formation of an ether linkage by reacting an alkoxide with the primary alkyl bromide of this compound.

Experimental Protocol: Synthesis of Methyl 10-phenoxydecanoate [3][4][5][6]

-

Materials: this compound, phenol, sodium hydroxide (NaOH), ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve phenol (1.1 eq) in ethanol.

-

Carefully add sodium hydroxide (1.1 eq) to form the sodium phenoxide in situ.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 12-18 hours.

-

Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with 1 M NaOH and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield methyl 10-phenoxydecanoate.

-

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound is challenging due to the presence of the ester group, which can react with the newly formed organometallic species. However, with careful control of reaction conditions, it is a feasible and useful transformation.

Experimental Protocol: Formation of the Grignard Reagent and Reaction with an Aldehyde [7][8][9][10]

-

Materials: this compound, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), an aldehyde (e.g., benzaldehyde).

-

Procedure:

-

Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a small amount of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel. Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

-

Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The primary bromide of this compound is a suitable substrate for several of these transformations.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between an organoboron species and an organic halide.

Experimental Protocol: Synthesis of Methyl 10-phenyldecanoate [11][12]

-

Materials: this compound, phenylboronic acid, palladium(II) acetate (Pd(OAc)(_2)), a phosphine ligand (e.g., SPhos), a base (e.g., K(_3)PO(_4)), and a solvent (e.g., toluene/water).

-

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and K(_3)PO(_4) (3.0 eq).

-

Add Pd(OAc)(_2) (2-5 mol%) and SPhos (4-10 mol%).

-

Degas the flask and backfill with an inert gas.

-

Add a degassed mixture of toluene and water (e.g., 10:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

-

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an organic halide.

Experimental Protocol: Synthesis of Methyl 10-phenylethynyldecanoate [13][14][15]

-

Materials: this compound, phenylacetylene, a palladium catalyst (e.g., Pd(PPh(_3))(_2)Cl(_2)), copper(I) iodide (CuI), a base (e.g., triethylamine, Et(_3)N), and a solvent (e.g., THF).

-

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), Pd(PPh(_3))(_2)Cl(_2) (2-5 mol%), and CuI (5-10 mol%).

-